molecular formula C9H20N2O2 B2645739 Tert-butyl 2-amino-3-(dimethylamino)propanoate CAS No. 2139165-08-3

Tert-butyl 2-amino-3-(dimethylamino)propanoate

Cat. No. B2645739
CAS RN: 2139165-08-3
M. Wt: 188.271
InChI Key: BKXKVLAAZGLGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-(dimethylamino)propanoate, also known as TDBA, is a chemical compound that has gained significant attention in scientific research. It is a tertiary amine that is widely used in various fields of research, including organic synthesis, medicinal chemistry, and material science. TDBA has unique properties that make it an attractive compound for various applications.

Mechanism of Action

Tert-butyl 2-amino-3-(dimethylamino)propanoate acts as a nucleophile in organic reactions, which allows it to facilitate the formation of new compounds. In drug development, Tert-butyl 2-amino-3-(dimethylamino)propanoate has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various diseases. Tert-butyl 2-amino-3-(dimethylamino)propanoate has also been shown to have antiviral activity by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-3-(dimethylamino)propanoate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. In terms of physiological effects, Tert-butyl 2-amino-3-(dimethylamino)propanoate has been shown to have a positive effect on the growth of certain cell lines. Additionally, Tert-butyl 2-amino-3-(dimethylamino)propanoate has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Tert-butyl 2-amino-3-(dimethylamino)propanoate in laboratory experiments is its high yield and ease of purification. Tert-butyl 2-amino-3-(dimethylamino)propanoate is also a versatile compound that can be used in various fields of research. However, one limitation of Tert-butyl 2-amino-3-(dimethylamino)propanoate is its relatively high cost compared to other compounds. Additionally, Tert-butyl 2-amino-3-(dimethylamino)propanoate may not be suitable for certain reactions due to its steric hindrance.

Future Directions

There are several future directions for Tert-butyl 2-amino-3-(dimethylamino)propanoate research. One potential area of research is the development of new drugs using Tert-butyl 2-amino-3-(dimethylamino)propanoate as a building block. Additionally, Tert-butyl 2-amino-3-(dimethylamino)propanoate could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, Tert-butyl 2-amino-3-(dimethylamino)propanoate could be used in the development of new catalysts for organic reactions. Finally, further research could be conducted to explore the potential anti-inflammatory properties of Tert-butyl 2-amino-3-(dimethylamino)propanoate and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Tert-butyl 2-amino-3-(dimethylamino)propanoate is a versatile compound that has gained significant attention in scientific research. It is used as a building block for the synthesis of various compounds and as a catalyst in organic reactions. Tert-butyl 2-amino-3-(dimethylamino)propanoate has been shown to have unique properties that make it an attractive compound for various applications. While there are some limitations to using Tert-butyl 2-amino-3-(dimethylamino)propanoate in laboratory experiments, the future directions for Tert-butyl 2-amino-3-(dimethylamino)propanoate research are promising.

Synthesis Methods

Tert-butyl 2-amino-3-(dimethylamino)propanoate is synthesized through the reaction of tert-butyl acrylate and dimethylamine. The reaction is carried out in the presence of a catalyst, such as titanium tetrachloride, at room temperature. The yield of Tert-butyl 2-amino-3-(dimethylamino)propanoate is typically high, and the compound can be easily purified through recrystallization.

Scientific Research Applications

Tert-butyl 2-amino-3-(dimethylamino)propanoate has been widely used in scientific research due to its unique properties. It is used as a building block for the synthesis of various compounds, including amino acids, peptides, and polymers. Tert-butyl 2-amino-3-(dimethylamino)propanoate is also used as a catalyst in organic reactions, such as Michael additions and aldol reactions. Additionally, Tert-butyl 2-amino-3-(dimethylamino)propanoate has been used in the development of new drugs, such as antiviral and anticancer agents.

properties

IUPAC Name

tert-butyl 2-amino-3-(dimethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)7(10)6-11(4)5/h7H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXKVLAAZGLGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-3-(dimethylamino)propanoate

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